molecular formula C20H26O8 B1250876 Specionin CAS No. 87946-74-5

Specionin

Cat. No.: B1250876
CAS No.: 87946-74-5
M. Wt: 394.4 g/mol
InChI Key: MQCIJEYGQHWJFX-VZNPGGIZSA-N
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Description

Specionin is a naturally occurring iridoid glycoside first isolated from plants in the Bignoniaceae family, notably Catalpa species, and later identified in Sophora flavescens . Structurally, it features a bicyclic monoterpene framework fused with a glucose moiety, characterized by a cis-bicyclo[3.3.0]octene core (Figure 1). Its biosynthesis involves selective functionalization of intermediates such as cis-bicyclo[3.3.0]oct-7-en-2-ol, with key steps including hydroxylation, oxidation, and cyclization .

This compound exhibits significant bioactivity, particularly as an antifeedant against agricultural pests like the Eastern Pine Weevil (Hylobius abietis) . Its mode of action involves disrupting insect chemoreception, making it a promising eco-friendly pesticide. Additionally, its stereochemical complexity (e.g., 7,8-dihydroxy derivatives) contributes to its biological specificity .

Properties

CAS No.

87946-74-5

Molecular Formula

C20H26O8

Molecular Weight

394.4 g/mol

IUPAC Name

[(1S,2S,4S,5S,6R,8S,10S)-8,10-diethoxy-2-(hydroxymethyl)-3,9-dioxatricyclo[4.4.0.02,4]decan-5-yl] 4-hydroxybenzoate

InChI

InChI=1S/C20H26O8/c1-3-24-14-9-13-15(19(26-14)25-4-2)20(10-21)17(28-20)16(13)27-18(23)11-5-7-12(22)8-6-11/h5-8,13-17,19,21-22H,3-4,9-10H2,1-2H3/t13-,14+,15-,16+,17+,19+,20-/m1/s1

InChI Key

MQCIJEYGQHWJFX-VZNPGGIZSA-N

SMILES

CCOC1CC2C(C(O1)OCC)C3(C(C2OC(=O)C4=CC=C(C=C4)O)O3)CO

Isomeric SMILES

CCO[C@@H]1C[C@@H]2[C@H]([C@H](O1)OCC)[C@@]3([C@H]([C@H]2OC(=O)C4=CC=C(C=C4)O)O3)CO

Canonical SMILES

CCOC1CC2C(C(O1)OCC)C3(C(C2OC(=O)C4=CC=C(C=C4)O)O3)CO

Other CAS No.

96944-53-5

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Specionin belongs to the iridoid glycoside class, sharing structural and functional similarities with compounds like ipolamiide, catalpol, and catalponol. Below is a detailed comparative analysis:

Table 1: Structural and Functional Comparison of this compound and Analogues

Compound Structural Features Biosynthetic Pathway Biological Activity Key References
This compound cis-bicyclo[3.3.0]octene + glucose moiety Wittig-ene reaction, [2+3] cyclization Antifeedant (Eastern Pine Weevil)
Ipolamiide Iridoid backbone with esterified sugars Glycosylation of aglycone intermediates Antifungal, insect repellent
Catalpol Bicyclic iridoid + hydroxyl groups at C6/C7 Oxidative cyclization of geraniol derivatives Anti-inflammatory, neuroprotective
Catalponol Naphthoquinone derivative Shikimate pathway + polyketide synthesis Termite deterrent, antifungal

Key Findings

Structural Complexity: this compound’s bicyclo[3.3.0]octene core distinguishes it from catalpol’s simpler bicyclic system. The stereochemistry of its 7,8-dihydroxy groups is critical for insecticidal activity, a feature absent in catalponol .

Synthetic Accessibility : Unlike catalpol, which is synthesized via oxidative cyclization, this compound requires multi-step functionalization, including protective group strategies (e.g., tert-butyldimethylsilyl, benzyl) to achieve regioselectivity .

Bioactivity: While catalponol and ipolamiide show broad-spectrum pest resistance, this compound’s activity is highly specific to coleopteran pests, likely due to its unique glucose-linked bicyclic structure .

Stereochemical Sensitivity: this compound’s enantiomers (e.g., 28c vs.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Specionin
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